molecular formula C10H11N3 B3053355 3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PYRIDINE CAS No. 53316-50-0

3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PYRIDINE

Cat. No.: B3053355
CAS No.: 53316-50-0
M. Wt: 173.21 g/mol
InChI Key: YRBOFZKUTHIEBW-UHFFFAOYSA-N
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Description

3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PYRIDINE is a chemical compound that features a pyridine ring substituted with a 4,5-dimethyl-1H-imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PYRIDINE typically involves the reaction of 4,5-dimethylimidazole with a pyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by nucleophilic substitution on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.

Scientific Research Applications

3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PYRIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PYRIDINE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PHENYLAMINE: Similar structure but with a phenyl group instead of a pyridine ring.

    4-CHLORO-3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)PHENOL: Contains a phenol group and a chlorine substituent.

Uniqueness

3-(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)-PYRIDINE is unique due to the presence of both the imidazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications in research and industry.

Biological Activity

3-(4,5-Dimethyl-1H-imidazol-2-yl)-pyridine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a pyridine ring substituted with a 4,5-dimethyl-1H-imidazole group. The synthesis typically involves the reaction of 4,5-dimethylimidazole with a pyridine derivative, often using bases like sodium hydride or potassium carbonate for deprotonation followed by nucleophilic substitution.

Synthetic Route Overview

StepDescription
1Deprotonation of 4,5-dimethylimidazole using sodium hydride.
2Nucleophilic substitution on the pyridine ring.
3Purification and characterization using NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole-pyridine derivatives, including this compound. In vitro tests against various breast cancer cell lines (e.g., MDA-MB-468, BT-474) have shown promising results. Notably, specific derivatives exhibited IC50 values below 50 μM, indicating significant cytotoxic effects .

Key Findings from Recent Studies:

  • Compounds Tested: A series of imidazole-pyridine derivatives were synthesized and tested.
  • Cell Lines: MDA-MB-468 (ER−), BT-474 (ER+), T47D (ER+), and MCF-7 (ER+) were used for testing.
  • Results:
    • Compounds like 5e demonstrated IC50 values of approximately 39.19 μM at 24 hours.
    • Extended treatment led to increased IC50 values, suggesting potential resistance mechanisms .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Metal Ion Coordination: The imidazole ring can coordinate with metal ions, enhancing catalytic activity.
  • Hydrogen Bonding: The pyridine ring facilitates hydrogen bonding and π-π interactions, which can influence binding affinity to biological targets.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for antimicrobial activity. Preliminary studies suggest that it may act as a ligand in biochemical assays and show potential against various microbial strains .

Case Studies and Research Applications

Several research applications have been identified for this compound:

  • Drug Development: Investigated as a lead compound for developing new anticancer drugs.
  • Biochemical Assays: Used in studies assessing enzyme inhibition and ligand-receptor interactions.
  • Material Science: Explored for its utility in developing new materials and catalysts due to its unique chemical properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
3-(4,5-Dimethyl-1H-imidazol-2-YL)-PhenylaminePhenyl SubstitutedAnticancer Activity
4-Chloro-3-(4,5-Dimethyl-1H-imidazol-2-YL)PhenolChlorinated PhenolAntimicrobial Effects

Properties

IUPAC Name

3-(4,5-dimethyl-1H-imidazol-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-8(2)13-10(12-7)9-4-3-5-11-6-9/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBOFZKUTHIEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483338
Record name Pyridine, 3-(4,5-dimethyl-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53316-50-0
Record name Pyridine, 3-(4,5-dimethyl-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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